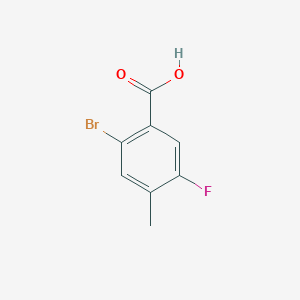

2-Bromo-5-fluoro-4-methylbenzoic acid

描述

Historical Context and Development of Halogenated Benzoic Acids

The historical development of halogenated benzoic acids traces its origins to the sixteenth century discovery of benzoic acid itself, which was first described through the dry distillation of gum benzoin by notable figures including Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The foundational work of Justus von Liebig and Friedrich Wöhler in determining the composition of benzoic acid established the groundwork for understanding aromatic carboxylic acid chemistry that would later enable the systematic development of halogenated derivatives. The antifungal properties of benzoic acid, discovered by Salkowski in 1875, demonstrated the potential for functional enhancement through structural modification, setting the stage for the exploration of halogenated analogues.

The industrial synthesis of halogenated benzoic acids evolved significantly throughout the early twentieth century, with Edgar C. Britton's pioneering work in 1929 establishing methodologies for producing halogenated benzoic acid derivatives through systematic chlorination and bromination processes. Britton's method involved chlorinating substituted toluene derivatives to produce corresponding halogenated benzotrichlorides, followed by purification through fractional distillation and subsequent hydrolysis to yield the desired halogenated benzoic acids. This foundational methodology provided the framework for developing more sophisticated synthetic approaches that would later accommodate the preparation of complex polyhalogenated derivatives such as 2-Bromo-5-fluoro-4-methylbenzoic acid.

The mid-twentieth century witnessed substantial advances in understanding the mechanisms of halogenated aromatic compound degradation and biotransformation, as documented by Häggblom's comprehensive review in 1992. This period marked a crucial transition from purely synthetic interest to broader environmental and biological considerations, establishing halogenated benzoic acids as subjects of intensive research across multiple disciplines including environmental microbiology, synthetic organic chemistry, and pharmaceutical development.

Significance of this compound in Organic Chemistry

This compound occupies a unique position within the landscape of polyhalogenated aromatic compounds due to its distinctive combination of electronic and steric properties imparted by its trisubstituted structure. The presence of both bromine and fluorine atoms on the same aromatic ring creates a complex electronic environment that influences reactivity patterns in ways that distinguish this compound from monohalogenated or homohalogenated analogues. The bromine substituent at the ortho position relative to the carboxylic acid group provides significant steric hindrance while simultaneously activating the aromatic ring toward nucleophilic substitution reactions through its electron-withdrawing inductive effect.

The fluorine atom positioned at the 5-position introduces additional electronic complexity through its unique combination of strong electron-withdrawing character and exceptional electronegativity. This positioning creates a synergistic effect with the bromine substituent, modulating the overall electron density distribution across the aromatic ring and influencing both the acidity of the carboxylic acid group and the reactivity of the halogen substituents themselves. The methyl group at the 4-position provides an electron-donating influence that counterbalances the electron-withdrawing effects of the halogen atoms, creating a finely tuned electronic environment that can be exploited for selective synthetic transformations.

The compound's boiling point of 314.7 ± 42.0 degrees Celsius at 760 millimeters of mercury reflects the combined influence of molecular weight, intermolecular hydrogen bonding through the carboxylic acid group, and van der Waals interactions involving the halogen substituents. The calculated partition coefficient (LogP) of 2.59480 indicates moderate lipophilicity, suggesting potential for biological membrane penetration while maintaining sufficient aqueous solubility for synthetic manipulations. These physical properties position the compound as an attractive intermediate for pharmaceutical development and as a building block for more complex molecular architectures.

Classification Within Halogenated Aromatic Compounds

This compound belongs to the broader class of halogenated aromatic compounds, specifically categorized as a haloaromatic compound within the extensive family of halocarbons. Halocarbons are chemical compounds containing one or more carbon atoms linked by covalent bonds with halogen atoms, resulting in the formation of organofluorine, organochlorine, organobromine, and organoiodine compounds. The compound represents a sophisticated example of polyhalogenated aromatics, distinguished from simpler haloaromatics by the presence of multiple halogen substituents with different chemical properties.

Within the specific subclass of halogenated benzoic acids, this compound exemplifies the complexity achievable through strategic substitution patterns. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound systematically based on the positions and identities of its substituents, with the numbering system beginning from the carbon bearing the carboxylic acid functional group. The Standard International Chemical Identifier (InChI) for the compound, InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H,11,12), provides a unique digital representation that facilitates database searches and structural comparisons across chemical information systems.

The compound's classification extends beyond simple structural categorization to include functional groupings based on reactivity patterns and synthetic utility. As a polyhalogenated aromatic carboxylic acid, it shares characteristics with other compounds used in pharmaceutical synthesis, particularly those employed as intermediates in the preparation of quinolonecarboxylic acid derivatives. This functional classification reflects the compound's role as a versatile synthetic building block capable of participating in diverse chemical transformations including cross-coupling reactions, nucleophilic substitutions, and carboxylic acid derivatization reactions.

General Research Importance and Applications Overview

The research significance of this compound extends across multiple domains of contemporary chemistry, reflecting the compound's versatility as both a synthetic intermediate and a subject of fundamental scientific investigation. In pharmaceutical research, halogenated benzoic acid derivatives have demonstrated considerable potential as precursors for bioactive compounds, with the specific substitution pattern present in this compound offering unique opportunities for structure-activity relationship studies. The compound's molecular architecture provides multiple sites for chemical modification, enabling systematic exploration of how structural variations influence biological activity and pharmacological properties.

Environmental chemistry research has identified halogenated benzoic acids as important subjects for biodegradation studies, with particular focus on understanding the mechanisms by which microorganisms metabolize these compounds under both aerobic and anaerobic conditions. The anaerobic degradation of halogenated benzoic acids has been successfully demonstrated in enrichment cultures, with specific bacterial strains capable of utilizing these compounds as sole carbon sources for growth. These findings have significant implications for bioremediation strategies and environmental fate assessment of halogenated aromatic compounds.

The compound's importance in synthetic organic chemistry stems from its potential as a versatile building block for constructing more complex molecular architectures. The presence of both bromine and fluorine substituents provides complementary reactivity profiles, with the bromine atom serving as an excellent leaving group for cross-coupling reactions while the fluorine atom offers opportunities for nucleophilic aromatic substitution under appropriate conditions. This dual reactivity profile makes the compound particularly valuable for sequential synthetic transformations and combinatorial chemistry approaches.

Recent advances in understanding the structural aspects of ortho-substituted halogenated benzoic acids have revealed important insights into the conformational preferences and hydrogen bonding patterns that influence both solid-state packing and solution-phase behavior. These structural studies have demonstrated that the specific substitution pattern in this compound creates unique intermolecular interactions that can be exploited for crystal engineering applications and the design of functional materials with tailored properties.

属性

IUPAC Name |

2-bromo-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPYJWBPQCXYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662784 | |

| Record name | 2-Bromo-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-54-3 | |

| Record name | 2-Bromo-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Bromo-5-fluoro-4-methylbenzoic acid is a compound of interest due to its diverse biological activities, including potential applications in pharmaceuticals. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H6BrF O2

- Molecular Weight : 233.04 g/mol

- CAS Number : 1003709-54-3

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for this compound are comparable to established antibiotics, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 3.5 | Cefazolin: 4.2 |

| Escherichia coli | 8.0 | Cefotaxime: 8.9 |

The compound's effectiveness against resistant strains suggests it may be a valuable addition to the arsenal against antibiotic-resistant bacteria .

2. Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promising results in antiparasitic assays, particularly against Plasmodium falciparum, the causative agent of malaria. Molecular docking studies indicate that it interacts effectively with dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of the parasite.

| Activity Type | Target | Binding Energy (kcal/mol) |

|---|---|---|

| Antimalarial | DHODH from Plasmodium falciparum | -9.4 |

This interaction suggests that the compound could be developed into a new class of antimalarial drugs, especially against chloroquine-resistant strains .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

- Induction of oxidative stress in bacterial and parasitic cells.

- Disruption of cellular membrane integrity.

- Inhibition of critical metabolic pathways in pathogens.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound shows favorable characteristics for drug development:

- Log P (octanol-water partition coefficient) : Ranges from 1.73 to 3.09, indicating moderate lipophilicity, which may enhance membrane permeability.

- BBB Permeability : Classified as permeant, suggesting potential central nervous system effects.

Toxicity studies indicate moderate toxicity levels, which are crucial for evaluating safety in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluating various halogenated benzoic acids found that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives. The study concluded that structural modifications could enhance antimicrobial potency and selectivity .

Case Study 2: Antimalarial Potential

In preclinical evaluations, compounds similar to this compound were tested for their efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Results indicated that this compound could serve as a lead for developing new antimalarial agents, particularly given its favorable binding interactions with DHODH .

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of 2-bromo-5-fluoro-4-methylbenzoic acid as a precursor in the synthesis of anticancer agents. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Antibacterial Properties:

This compound has also been investigated for its antibacterial properties. Research indicates that modifications of this compound can lead to the development of novel antibacterial agents effective against resistant strains of bacteria.

Agrochemicals

The compound serves as an important intermediate in the synthesis of herbicides and fungicides. Its fluorinated structure enhances the biological activity and selectivity of agrochemical products, making it a valuable component in agricultural formulations.

Organic Synthesis

This compound is widely used as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the formation of complex organic molecules.

Case Study: Synthesis of Anticancer Agents

A notable case study involved the use of this compound in synthesizing a series of novel compounds aimed at targeting specific cancer pathways. The synthesis involved:

- Starting Material: this compound.

- Reagents Used:

- Tetrakis(triphenylphosphine)palladium(0)

- Potassium carbonate

- Organic solvents (e.g., dimethoxyethane)

- Conditions: The reaction was conducted under nitrogen atmosphere at elevated temperatures.

The resulting compounds were screened for cytotoxicity against various cancer cell lines, showing enhanced activity compared to known standards.

Material Science

In material science, this compound is explored for its potential use in developing functional materials such as polymers and coatings due to its unique chemical reactivity and stability.

相似化合物的比较

Positional Isomers and Halogen-Substituted Analogs

The following table highlights key structural analogs and their properties:

Key Observations :

- Positional Isomerism: The bromo and fluoro substituents' positions significantly influence reactivity.

- Halogen Effects : Replacing fluorine with chlorine (as in 5-Bromo-2-chlorobenzoic acid) increases molecular weight and alters lipophilicity, impacting bioavailability in drug design .

- Synthetic Utility : Difluoro analogs like 2-Bromo-4,5-difluorobenzoic acid are preferred in Suzuki-Miyaura couplings due to enhanced electrophilicity at the bromine-bearing carbon .

Physicochemical Properties

- Melting Points: Data gaps exist for the target compound, but analogs like 5-Bromo-2-chlorobenzoic acid melt at ~160°C , while 2-Amino-5-bromobenzoic acid (a non-methylated analog) melts at 160–164°C . Methyl groups generally lower melting points due to reduced crystallinity.

- Solubility: The methyl group in this compound likely enhances lipid solubility compared to non-methylated analogs, favoring membrane permeability in drug candidates .

准备方法

Halogenation and Functionalization of Methylbenzoic Acid Precursors

A common synthetic route starts from 4-methylbenzoic acid or its derivatives, where selective bromination and fluorination are performed to yield the target compound. The fluorine atom is typically introduced via electrophilic fluorination or by starting from fluorinated precursors, while bromination is achieved using bromine or brominating agents such as N-bromosuccinimide (NBS).

Stepwise Synthesis via Halogenated Methyl Benzoate Esters

A closely related synthesis involves methyl esters of halogenated benzoic acids as intermediates. For example, the synthesis of methyl 4-bromo-5-fluoro-2-iodobenzoate has been documented as a key intermediate in related halogenated benzoic acid derivatives. The methodology includes:

- Diazotization of amino-substituted methyl benzoate derivatives in acidic media with sodium nitrite and potassium iodide to introduce iodine substituents.

- Subsequent cyanation or other nucleophilic substitution reactions under nitrogen atmosphere using cuprous cyanide or zinc cyanide to replace the iodine with cyano groups.

- Hydrolysis of methyl esters to yield the corresponding carboxylic acids.

Although the above example targets a cyano-substituted benzoic acid, the halogenation and substitution steps provide valuable mechanistic insights applicable to the preparation of 2-Bromo-5-fluoro-4-methylbenzoic acid.

Reaction Conditions and Parameters

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Diazotization and iodination | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, H2SO4 (20%), NaNO2, KI | 0–5 °C | 1–5 hours | 72–87 | Acidic medium, controlled addition of reagents |

| 2 | Cyanation (nucleophilic substitution) | Methyl 4-bromo-5-fluoro-2-iodobenzoate, CuCN or Zn(CN)2, NMP or DMF, N2 atmosphere | 60–80 °C | 5–10 hours | 88–91 | Inert atmosphere to prevent oxidation |

| 3 | Hydrolysis (if ester intermediate) | Aqueous base or acid hydrolysis | Variable | Variable | High | Converts methyl ester to carboxylic acid |

Table 1: Typical reaction conditions adapted from related halogenated benzoic acid syntheses

Industrial and Laboratory Scale Considerations

Solvent Choice: Polar aprotic solvents such as N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are preferred for substitution reactions due to their ability to dissolve both organic substrates and inorganic reagents and to stabilize transition states.

Temperature Control: Low temperatures (0–5 °C) are critical during diazotization to minimize side reactions and decomposition.

Atmosphere: Nitrogen or inert atmosphere is essential during cyanation or substitution steps to prevent oxidation of sensitive reagents.

Purification: After reactions, extraction with ethyl acetate followed by sequential washing with sodium sulfite solution, ammonium chloride/ammonia mixtures, and saturated sodium chloride solutions is used to remove impurities. Final purification is typically achieved by column chromatography.

Analytical Characterization Relevant to Preparation

NMR Spectroscopy: ^1H NMR and ^19F NMR confirm substitution pattern and purity.

Mass Spectrometry: Confirms molecular weight and detects impurities.

Chromatography: HPLC or column chromatography used for purification and purity assessment.

Melting Point and Elemental Analysis: Verify compound identity and composition.

Summary of Research Findings

The diazotization-iodination route provides a versatile intermediate for further functionalization, which can be adapted to synthesize this compound by replacing the cyano group step with methylation or direct bromination.

Reaction yields for halogenation and substitution steps are generally high (70–90%), indicating efficient and scalable processes.

The use of controlled reaction conditions and inert atmospheres is critical for maximizing yield and purity.

常见问题

Q. What are the recommended synthetic routes for 2-bromo-5-fluoro-4-methylbenzoic acid, and how do reaction conditions influence yield?

Answer: The synthesis of halogenated benzoic acids typically involves sequential halogenation and functional group modifications. For this compound, a plausible route includes:

Methylation and halogenation : Start with a fluorinated toluene derivative (e.g., 3-fluoro-4-methyltoluene). Bromination at the ortho position using electrophilic bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) .

Oxidation : Convert the methyl group to a carboxylic acid via oxidation with KMnO₄ or CrO₃ in acidic media .

Q. Key considerations :

- Regioselectivity : Bromination is sensitive to directing groups. The methyl and fluoro substituents influence the position of bromine addition. Computational modeling (DFT) can predict regioselectivity .

- Yield optimization : Lower temperatures (0–25°C) reduce side reactions, while excess brominating agents may improve conversion but require careful quenching to avoid impurities .

Q. How can purity and structural integrity be validated for this compound?

Answer: Standard analytical workflows include:

Q. Common pitfalls :

- Residual solvents (e.g., DMF, THF) in NMR spectra may mask signals. Use deuterated solvents and thorough drying .

Advanced Research Questions

Q. How does the electronic interplay between bromine, fluorine, and the methyl group influence reactivity in cross-coupling reactions?

Answer: The substituents modulate electron density and steric effects:

- Fluorine : Strong electron-withdrawing effect (-I) deactivates the ring but directs electrophiles to meta/para positions.

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The methyl group (+I effect) slightly activates the ring but may sterically hinder coupling at adjacent positions .

Q. Experimental design :

Q. Data contradiction example :

Q. What strategies mitigate decomposition during biological assays, given the compound’s labile functional groups?

Answer:

- Stabilization : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the carboxylic acid group .

- Buffering : Use pH 7.4 phosphate buffers to avoid acid-catalyzed degradation.

- Protection : Temporarily esterify the carboxylic acid (e.g., methyl ester) during cell culture studies, followed by in situ hydrolysis .

Q. Case study :

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Docking simulations : Use software like AutoDock Vina to model binding to active sites (e.g., cyclooxygenase-2). The bromine and fluorine atoms may form halogen bonds with Arg120 or His90 residues .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ –8 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。